

GC-MS fragmentation pattern of 4-Fluoro-2-isopropylaniline

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Compound of Interest

Compound Name: 4-Fluoro-2-isopropylaniline

CAS No.: 1339874-93-9

Cat. No.: B2669835

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GC-MS Fragmentation Guide: 4-Fluoro-2-isopropylaniline

Executive Summary

In the synthesis and quality control of fluorinated aniline intermediates, **4-Fluoro-2-isopropylaniline** (CAS 1339874-93-9) presents a specific analytical challenge: distinguishing it from its regioisomers (e.g., 2-fluoro-4-isopropylaniline) and N-alkylated byproducts (e.g., 4-fluoro-N-isopropylaniline).

This guide provides a definitive analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of **4-Fluoro-2-isopropylaniline**. By synthesizing electron ionization (EI) mechanisms with structural stability principles, we establish the diagnostic ions required for unequivocal identification.

Key Insight: The fragmentation is dominated by the "Ortho Effect" and benzylic stability, resulting in a base peak at m/z 138 (M-15), which distinguishes ring-substituted isomers from N-alkylated variants.

Chemical Profile & Structural Significance[1][2][3][4]

Understanding the electronic environment of the molecule is a prerequisite for interpreting the mass spectrum.

Property	Specification
Compound Name	4-Fluoro-2-isopropylaniline
CAS Number	1339874-93-9
Molecular Formula	
Exact Mass	153.0954 Da
Structure	Aniline core, Isopropyl group at C2 (Ortho), Fluorine at C4 (Para)
Key Electronic Features	Fluorine (C4): High electronegativity, strengthens C-F bond (resistant to cleavage). Isopropyl (C2): Benzylic branching point; prone to radical loss. Amine (C1): Directs ionization (interaction).[1]

Experimental Methodology

To replicate the fragmentation patterns described below, the following standardized GC-MS protocol is recommended. This method ensures sufficient thermal energy for ionization while preventing thermal degradation prior to analysis.

Instrument Parameters

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Ion Source Temperature: 230 °C (Prevents condensation of high-boiling anilines).
- Transfer Line Temperature: 280 °C.
- Mass Range: m/z 40 – 300.

Chromatographic Conditions

- Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm, 0.25 μ m film).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Split mode (10:1) at 250 °C.
- Oven Program:
 - Hold 60 °C for 1 min.
 - Ramp 20 °C/min to 280 °C.
 - Hold 3 min.

Fragmentation Analysis (The Core Mechanism)

The mass spectrum of **4-Fluoro-2-isopropylaniline** is characterized by a robust molecular ion and a dominant base peak derived from alkyl cleavage.

Primary Pathway: Formation of the Base Peak (m/z 138)

- Molecular Ion (m/z 153) - m/z 153: The radical cation forms primarily by removing a non-bonding electron from the nitrogen atom. The aromatic ring stabilizes this charge.
 - Intensity: Strong (typical for aromatic amines).^[2]
- -Cleavage (Loss of Methyl) - m/z 138: The isopropyl group at the ortho position is highly susceptible to benzylic cleavage. The loss of a methyl radical (m/z 15, 15 Da) generates a secondary benzylic carbocation.
 - Mechanism:^{[1][3][4]} The resulting cation is stabilized by resonance with the aromatic ring and the electron-donating nitrogen (forming a quinoid-like resonance structure).
 - Diagnostic Value: This is the Base Peak (100% Relative Abundance).

Secondary Pathways

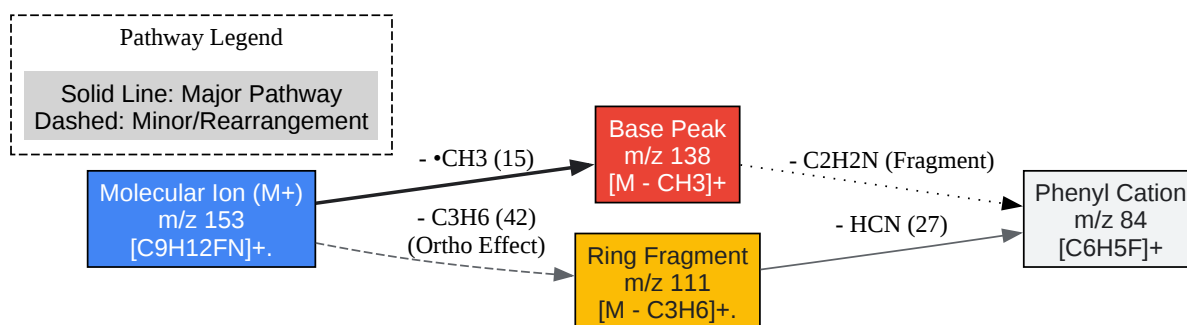
- Ring Degradation - m/z 111 ($M - 42$): A minor pathway involving the loss of the entire isopropyl group (as propene) via Hydrogen rearrangement, often facilitated by the ortho relationship between the amine and the isopropyl group.

- Calculation:

- Loss of HCN - m/z 111

m/z 84: Common in anilines, the m/z 111 ion can lose neutral HCN (27 Da), leading to a fluoro-phenyl cation fragment at m/z 84.

Visualization of Fragmentation Pathway



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Figure 1: Mechanistic fragmentation pathway of **4-Fluoro-2-isopropylaniline** under 70 eV Electron Impact.

Comparative Analysis: Distinguishing Isomers

A critical requirement in drug development is distinguishing the target compound from its isomers.[5] The table below contrasts **4-Fluoro-2-isopropylaniline** with its most common

alternatives.

Diagnostic Comparison Table

Feature	4-Fluoro-2-isopropylaniline (Target)	4-Fluoro-N-isopropylaniline (N-Alkyl Isomer)	2-Fluoro-4-isopropylaniline (Regioisomer)
Structure	Ring-substituted (Ortho)	Nitrogen-substituted	Ring-substituted (Para)
Molecular Ion ()	m/z 153 (Strong)	m/z 153 (Moderate)	m/z 153 (Strong)
Base Peak	m/z 138 (M-15)	m/z 138 (M-15)	m/z 138 (M-15)
Key Differentiator	m/z 111 (Weak/Moderate)	m/z 58 (Characteristic amine fragment)	m/z 111 (Very Weak)
Mechanism	Benzylic cleavage dominates.	-cleavage next to N.	Benzylic cleavage; no ortho-effect.
Retention Time	Intermediate	Late (Polar interaction)	Early (More symmetric/volatile)

Differentiation Logic

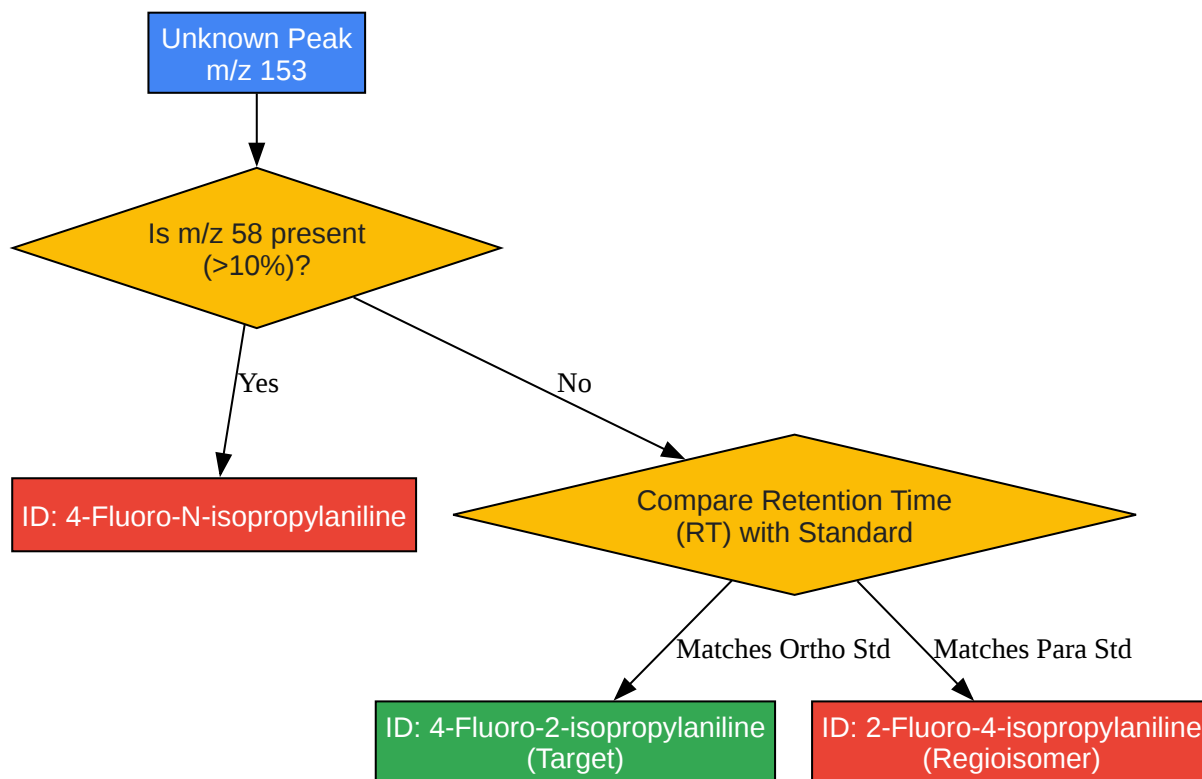
- Vs. N-Isopropylaniline:
 - Look for m/z 58 (). N-alkyl amines often undergo -cleavage to generate this specific iminium ion. Ring-substituted isopropylanilines (like the target) do not produce m/z 58 in significant abundance.
 - Reference: N-alkyl cleavage rules [1].
- Vs. 2-Fluoro-4-isopropylaniline (Para-isomer):
 - Mass spectra are nearly identical (both dominated by m/z 138).

- Differentiation Strategy: Use Retention Time. Ortho-substituted anilines (Target) typically elute after para-substituted isomers on non-polar columns (e.g., DB-5) due to intramolecular shielding effects reducing polarity slightly less than the exposed para-isomer, or before depending on specific column interactions. Co-injection with a standard is mandatory.

Application in Drug Development

In the context of API (Active Pharmaceutical Ingredient) synthesis, **4-Fluoro-2-isopropylaniline** is often a key building block.

- Impurity Profiling: If the synthesis involves the alkylation of 4-fluoroaniline, both N-alkylation and C-alkylation (ortho/para) are possible.
- Workflow:
 - Extract Ion Chromatogram (EIC) for m/z 153.
 - Check peak purity.
 - If a peak shows m/z 58, it is the N-isopropyl impurity.
 - If multiple peaks show m/z 138 base, use reference standards to assign Ortho vs. Para based on retention time.



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Figure 2: Decision tree for identifying **4-Fluoro-2-isopropylaniline** impurities.

References

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